molecular formula C14H20ClN3O B2579529 1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride CAS No. 109500-29-0

1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2579529
CAS No.: 109500-29-0
M. Wt: 281.78
InChI Key: SRFNGLPQGWCLMK-UHFFFAOYSA-N
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Description

1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of an ethyl group, a morpholinylmethyl group, and a hydrochloride salt form, which enhances its solubility in water.

Scientific Research Applications

1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions of “4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride” could be in the development of new drugs with improved pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced through a nucleophilic substitution reaction involving morpholine and a suitable alkylating agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-2-[(piperidin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride
  • 1-ethyl-2-[(pyrrolidin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride

Uniqueness

1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the morpholinylmethyl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(1-ethylbenzimidazol-2-yl)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-2-17-13-6-4-3-5-12(13)15-14(17)11-16-7-9-18-10-8-16;/h3-6H,2,7-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFNGLPQGWCLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CN3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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